7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is a compound classified under chroman-4-one derivatives, characterized by its unique structural framework that consists of a benzene ring fused to a dihydropyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a significant subject of research in medicinal chemistry. The molecular formula for 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one is , with a molecular weight of approximately 256.25 g/mol. Its IUPAC name is 7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one, and it has a CAS number of 62252-06-6.
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinones, while reduction may produce alcohols or hydrocarbons.
Research indicates that 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one exhibits several biological activities, particularly:
The mechanism of action involves interaction with specific molecular targets, including the inhibition of enzymes like pteridine reductase-1, which is crucial in the metabolism of certain parasites.
Several methods have been developed for synthesizing 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one:
These synthetic approaches allow for the production of the compound with varying yields and purities depending on the conditions employed .
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one has diverse applications across various fields:
Studies focusing on the interactions of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one with biological systems have revealed its potential as an enzyme inhibitor and its role in modulating metabolic pathways. For example, its inhibition of pteridine reductase-1 disrupts essential biological processes in parasites, indicating possible applications in antiparasitic therapies.
Several compounds share structural similarities with 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one, including:
The uniqueness of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one lies in its specific hydroxylation pattern and structural configuration, which confer distinct biological activities compared to other chroman derivatives. This specific arrangement allows for unique interactions with molecular targets, enhancing its pharmacological profile and potential therapeutic applications .
The actinobacterium Streptomyces albus has emerged as a promising chassis for the heterologous production of plant-derived flavonoids due to its native capacity to express cytochrome P450 enzymes and hydroxylases. In one landmark study, researchers engineered S. albus to produce rare 2-hydroxylated flavonoids, including intermediates structurally related to 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one. By introducing a heterologous flavanone 3-hydroxylase gene, the strain unexpectedly generated 2-hydroxylated derivatives such as 2-hydroxyliquiritigenin and 2-hydroxynaringenin, which are precursors to more complex flavonoids.
The metabolic pathway was reconstructed by expressing plant-derived enzymes for chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase. However, the flavanone 3-hydroxylase exhibited dual functionality, catalyzing both 3-hydroxylation and 2-hydroxylation reactions. This bifunctionality allowed the strain to bypass the need for a dedicated 2-hydroxylase, enabling the biosynthesis of 2-hydroxyflavanones. Subsequent modifications to precursor availability—such as supplementation with phenylalanine and tyrosine—enhanced titers of these intermediates.
Key Enzymes and Metabolites in Engineered S. albus:
Enzyme | Function | Key Metabolites Produced |
---|---|---|
Chalcone synthase | Catalyzes chalcone formation | Naringenin chalcone |
Chalcone isomerase | Converts chalcone to flavanone | Naringenin, liquiritigenin |
Flavanone 3-hydroxylase | 3- and 2-hydroxylation of flavanones | 2-Hydroxynaringenin, dihydroquercetin |
This table highlights the enzymatic steps leading to 2-hydroxylated intermediates, which serve as branch points for downstream derivatives like 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one.
Clonogenic assays reveal that chromanone analogs disrupt cancer cell proliferative capacity by inducing mitochondrial apoptosis. In HCT-116 colon carcinoma cells, the flavone derivative 5-hydroxy-7-methoxyflavone (HMF) triggered dose-dependent cytotoxicity (50% inhibition at 40 µM) [2], characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase-3 activation [2]. These mechanisms likely extend to 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one given structural similarities, suggesting shared apoptotic pathways.
Chromanones display broad-spectrum anticancer activity, as evidenced by cytotoxicity screening across diverse tumor models:
Cancer Type | Cell Line | Compound | IC~50~ | Reference |
---|---|---|---|---|
Breast (TNBC) | MDA-MB-231 | 3',7-Dichloroflavanone | 2.9 µM | [5] |
Colon | HCT-116 | 5-Hydroxy-7-Methoxyflavone | 40 µM (50% inhibition) | [2] |
Neuroblastoma | SK-N-MC | 3-Benzylidene-chroman-4-one | 3.86 µg/mL | [5] |
Leukemia | HL-60 | 7-Methoxyisoflavanone | 0.9 µM | [5] |
Structure-activity relationships highlight the importance of hydroxyl and methoxy substitutions. The 7-hydroxy group enhances membrane permeability and cytosolic uptake [2], while methoxy substitutions at position 7 improve metabolic stability [2] [5]. These modifications likely contribute to the superior activity of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one analogs against drug-resistant malignancies.
Flavanones exert anti-inflammatory effects by suppressing ROS-mediated activation of stress kinases. In HCT-116 cells, HMF induced endoplasmic reticulum (ER) stress via ROS generation, leading to calcium release and subsequent JNK phosphorylation [2]. This cascade parallels MAPK pathway modulation observed with chromanone derivatives, which inhibit pro-inflammatory cytokine production by blocking IκBα degradation and NF-κB nuclear translocation [5].
The compound’s 3-hydroxyphenyl moiety may enhance binding affinity to kinase catalytic domains, as demonstrated by Src kinase inhibition in structural analogs . Computational modeling suggests that planar chromanone scaffolds insert into the ATP-binding pocket of MAPK isoforms, preventing phosphorylation-dependent signaling [5].
Chromanones protect gastric mucosa through dual antioxidant and anti-inflammatory actions. By scavenging free radicals generated during ethanol metabolism [2], the compound prevents lipid peroxidation and maintains mucosal integrity. Concurrent inhibition of NF-κB reduces TNF-α and IL-6 secretion [5], attenuating inflammatory cell infiltration. Structural optimization to enhance gastric tissue bioavailability could potentiate these effects.